4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-17-4-6-19(7-5-17)30(28,29)25(21(27)24-14-12-22(3)13-15-24)16-20(26)23-10-8-18(2)9-11-23/h4-7,18H,8-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLPEXWPYPBKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide , often referred to as compound A , is a synthetic piperazine derivative. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₈H₂₃N₃O₄S
Molecular Weight: 373.45 g/mol
CAS Number: Not specified in the sources.
The structure of compound A features a piperazine core, which is known for its diverse biological activities. The presence of the tosyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Compound A is believed to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA) receptors. Preliminary studies suggest that it may act as a serotonin reuptake inhibitor (SRI), which could contribute to its antidepressant-like effects. Additionally, its interaction with dopamine receptors may play a role in modulating mood and cognitive functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with compound A:
- Antidepressant Activity: Studies have shown that compound A exhibits significant antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is crucial for mood regulation.
- Anxiolytic Properties: The compound also demonstrates anxiolytic effects, potentially through modulation of GABAergic activity, although specific pathways require further investigation.
- Cognitive Enhancement: There is evidence suggesting that compound A may improve cognitive functions, possibly through its dopaminergic activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of compound A:
-
Animal Model Studies:
- In a study involving forced swim tests , compound A significantly reduced immobility time compared to control groups, indicating potential antidepressant properties .
- Another study assessed the anxiolytic effects using the elevated plus maze test , where treated animals exhibited increased time spent in open arms, suggesting reduced anxiety levels .
- In Vitro Studies:
Data Summary Table
| Biological Activity | Effect Observed | Study Type |
|---|---|---|
| Antidepressant | Reduced immobility time | Animal Model (Forced Swim Test) |
| Anxiolytic | Increased open arm time | Animal Model (Elevated Plus Maze) |
| Neuroprotective | Enhanced neuronal survival | In Vitro Studies |
| Serotonin Modulation | Moderate receptor affinity | Binding Affinity Studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on their piperazine/piperidine backbones and substituents:
Key Comparative Insights
In contrast, SB-269970-A’s sulfonylphenol group () confers high affinity for 5-HT7 receptors due to its hydrogen-bonding capacity . The 4-methylpiperidinyl moiety in the target compound and SB-269970-A introduces conformational rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to simpler piperazine derivatives (e.g., ’s chlorophenylpiperazine) .
Impact of Electron-Withdrawing Groups :
- ’s nitro group activates aromatic C–H bonds for intermolecular interactions, leading to dense crystal packing and reduced solubility . The target compound’s methyl groups likely favor metabolic stability over nitro-containing analogs but may reduce polar surface area, affecting aqueous solubility.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where N-alkylation of sulfonamides with bromoketones (e.g., 2-bromo-4′-chloroacetophenone) is performed under basic conditions . This contrasts with ’s use of ethyl 2-bromo-2-methylpropanoate for N-alkylation of piperazines .
Therapeutic Potential: The carboxamide group in the target compound may mimic peptide bonds, enabling protease inhibition or protein-protein interaction disruption. This is distinct from ’s carbothioamide, which inhibits bacterial enzymes via metal coordination . Compared to adamantane-based esters in , the target compound lacks the adamantane moiety’s radical scavenging ability but may exhibit improved selectivity due to its piperidine and sulfonamide motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
